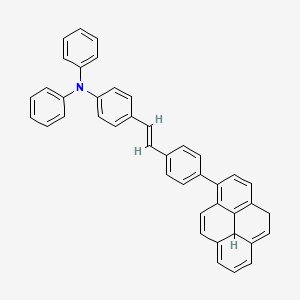
(E)-4-(4-(4,5A1-dihydropyren-1-yl)styryl)-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DPASP, also known as 1,3-diphenyl-2-(4-(diphenylamino)styryl)pyrene, is a compound that has garnered significant attention in the field of organic electronics. It is a derivative of styrylpyrene and is known for its high efficiency in deep-blue electroluminescent devices. The compound exhibits intramolecular charge transfer emissions with remarkably high emission quantum yields .
Vorbereitungsmethoden
DPASP can be synthesized using the Horner–Wadsworth–Emmons (HWE) and Suzuki coupling reactions . These methods involve the formation of carbon-carbon bonds between the styrylpyrene core and the electron-donating groups. The reaction conditions typically include the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reactions.
Analyse Chemischer Reaktionen
DPASP undergoes several types of chemical reactions, including:
Oxidation: DPASP can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: DPASP can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
DPASP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DPASP is used as a dopant in organic light-emitting diodes (OLEDs) to enhance their efficiency and stability.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: DPASP is being explored for its potential use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of high-performance OLED displays and lighting systems.
Wirkmechanismus
The mechanism by which DPASP exerts its effects involves intramolecular charge transfer emissions. The compound’s molecular structure allows for efficient charge transfer between the styrylpyrene core and the electron-donating groups, resulting in high emission quantum yields. The triplet–triplet annihilation (TTA) process is also significant in the compound’s performance in electroluminescent devices .
Vergleich Mit ähnlichen Verbindungen
DPASP is often compared with other styrylpyrene derivatives such as PCzSP and DFASP. These compounds share similar structural features but differ in their electron-donating groups. DPASP stands out due to its higher emission quantum yields and better performance in deep-blue electroluminescent devices . Other similar compounds include:
PCzSP: Another styrylpyrene derivative with different electron-donating groups.
DFASP: A derivative with fluorine-containing groups that influence its electronic properties.
DPASP’s unique combination of high efficiency and stability makes it a valuable compound in the development of advanced OLED technologies.
Eigenschaften
Molekularformel |
C42H31N |
|---|---|
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
4-[(E)-2-[4-(4,10c-dihydropyren-1-yl)phenyl]ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C42H31N/c1-3-10-36(11-4-1)43(37-12-5-2-6-13-37)38-26-18-31(19-27-38)15-14-30-16-20-32(21-17-30)39-28-24-35-23-22-33-8-7-9-34-25-29-40(39)42(35)41(33)34/h1-22,24-29,41H,23H2/b15-14+ |
InChI-Schlüssel |
OIAPFHIFXHWXRO-CCEZHUSRSA-N |
Isomerische SMILES |
C1C=C2C=CC=C3C2C4=C1C=CC(=C4C=C3)C5=CC=C(C=C5)/C=C/C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Kanonische SMILES |
C1C=C2C=CC=C3C2C4=C1C=CC(=C4C=C3)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



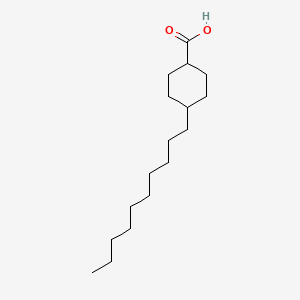
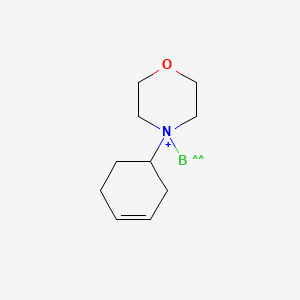
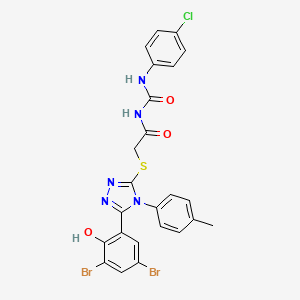
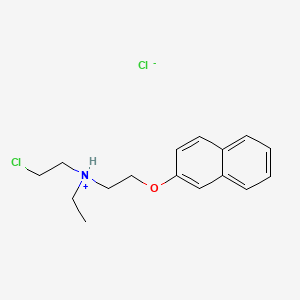
![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
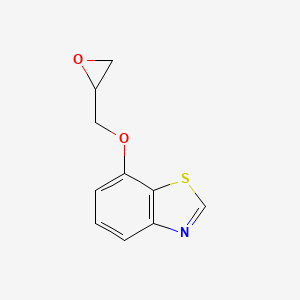

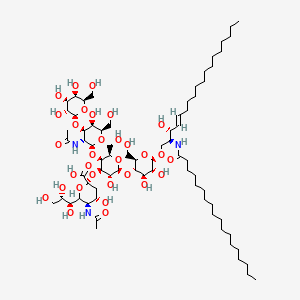
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
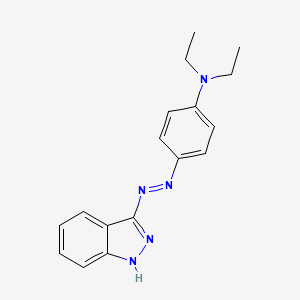
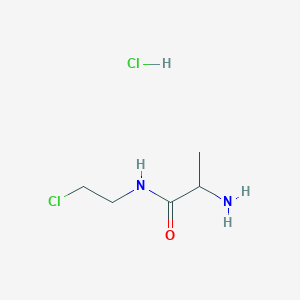
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
